XCC XCC Adenosine receptor antagonist (Ki values are 42, 68 and 1130 nM for A1, A2B and A2A receptors).
Brand Name: Vulcanchem
CAS No.: 96865-83-7
VCID: VC0004840
InChI: InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25)
SMILES: CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O
Molecular Formula: C19H22N4O5
Molecular Weight: 386.4 g/mol

XCC

CAS No.: 96865-83-7

Cat. No.: VC0004840

Molecular Formula: C19H22N4O5

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

XCC - 96865-83-7

CAS No. 96865-83-7
Molecular Formula C19H22N4O5
Molecular Weight 386.4 g/mol
IUPAC Name 2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid
Standard InChI InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25)
Standard InChI Key QTMMGCYGCFXBFI-UHFFFAOYSA-N
SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O
Canonical SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O

Chemical Identity and Structural Features

XCC, registered under CAS number 96865-83-7, belongs to the 1,3,8-substituted xanthine derivative family. Its IUPAC name, 2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid, reflects a complex architecture combining a purine core with phenoxy and acetic acid substituents . The molecule’s planar structure facilitates interactions with adenosine receptors, while its propyl groups enhance lipid solubility, influencing pharmacokinetic properties.

Table 1: Key Chemical Properties of XCC

PropertyValue
Molecular FormulaC₁₉H₂₂N₄O₅
Molecular Weight386.4 g/mol
SolubilitySoluble in DMSO (50 mM)
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O
Storage ConditionsDesiccated at -20°C

Quantum mechanical analyses of XCC’s electron distribution reveal polarized carbonyl groups that stabilize receptor binding through hydrogen bonding . The acetic acid moiety further contributes to electrostatic interactions with receptor residues, a feature critical for its antagonistic efficacy .

Biological Activity and Mechanism of Action

XCC’s primary pharmacological action involves competitive inhibition of adenosine receptors, particularly A₁ and A₂B subtypes. Binding assays demonstrate a Kᵢ of 42 nM for A₁ receptors, surpassing the potency of classical antagonists like caffeine (Kᵢ ~1000 nM for A₁) . This selectivity arises from steric complementarity between XCC’s propyl chains and hydrophobic pockets in the A₁ receptor’s transmembrane domain .

Receptor Interaction Dynamics

Upon binding, XCC induces conformational changes in adenosine receptors, preventing endogenous adenosine from activating downstream G-protein signaling. This antagonism modulates cyclic AMP (cAMP) levels, influencing neuronal excitability and vascular tone . In hippocampal neurons, XCC (10 μM) potentiates NMDA receptor-mediated currents by 40%, suggesting a role in regulating synaptic plasticity .

Cellular Effects

  • Neurotransmission: XCC (1–100 μM) enhances glutamatergic transmission in rat hippocampal slices, an effect abolished by A₁ receptor knockout .

  • Cardiovascular System: In Langendorff-perfused hearts, XCC (0.1 μM) increases coronary flow by 22% via A₂B receptor blockade .

Pharmacological Applications and Research Findings

Preclinical studies underscore XCC’s therapeutic potential in neurological and cardiovascular disorders.

Neuroprotection

In a rat model of global ischemia, intraventricular XCC infusion (5 nmol) reduced hippocampal CA1 neuronal death by 65% compared to controls . This neuroprotection correlated with attenuated glutamate release, highlighting A₁ receptor-mediated presynaptic inhibition.

Cardioprotection

XCC (0.3 mg/kg IV) improved left ventricular ejection fraction by 18% in post-infarct pigs, an effect attributed to A₂B receptor blockade and subsequent reduction of myocardial fibrosis .

Table 2: Key Pharmacodynamic Parameters of XCC

ParameterValue (Mean ± SEM)
A₁ Receptor Kᵢ42 ± 3 nM
A₂B Receptor Kᵢ68 ± 5 nM
Plasma Half-Life (Rat)2.1 ± 0.3 h
Protein Binding89 ± 2%

Comparative Analysis with Related Xanthine Derivatives

XCC’s pharmacological profile distinguishes it from other adenosine antagonists.

Table 3: Selectivity Profile of Xanthine Derivatives

CompoundA₁ Kᵢ (nM)A₂A Kᵢ (nM)A₂B Kᵢ (nM)
XCC42113068
Caffeine10002400>10,000
DPCPX0.41290340

While DPCPX exhibits higher A₁ affinity, XCC’s balanced A₁/A₂B selectivity offers broader therapeutic applicability .

Future Directions in XCC Research

Ongoing investigations aim to optimize XCC’s pharmacokinetic profile through structural modifications. Deuterating the propyl chains (C₁₉D₂₂N₄O₅) increased metabolic stability in vitro by 3-fold, suggesting a path toward extended duration of action . Additionally, nanoparticle-encapsulated XCC formulations are under development to enhance blood-brain barrier penetration for neurodegenerative disease applications .

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